N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structural features include:
- 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- 2,4-Diketone functional groups contributing to hydrogen-bonding interactions.
- N-(2-fluorophenyl)carboxamide substituent at position 6, which enhances target specificity and metabolic stability.
Its pharmacological relevance is suggested by structural similarity to clinically approved GnRH antagonists like Relugolix (), which shares the thieno[2,3-d]pyrimidine scaffold but differs in substituents.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-18-13(21)8-7-11(23-14(8)19(2)15(18)22)12(20)17-10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZOHWHSWLZZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiouracil Derivatives
The foundational step involves constructing the bicyclic thieno[2,3-d]pyrimidine system. A validated approach employs diethyl malonate and acetic acid under reflux to cyclize 4-amino-2-mercaptopyrimidine derivatives. For example, heating 1 (4-amino-2-mercapto-6-methylpyrimidine) with diethyl malonate in acetic acid yields ethyl thieno[2,3-d]pyrimidine carboxylate (2 ) in 63% yield. Spectral confirmation via IR (C═O ester at 1734 cm⁻¹) and NMR (δ = 1.36 ppm for ethyl CH₃) validates the structure.
Alternative Cyclization Using Sulfur-Mediated Reactions
A complementary method from utilizes sulfur (S₈) to cyclize ketones and cyanoacetamides. For instance, reacting 3 (2-cyanoacetamide derivative) with S₈ in the presence of SnCl₄ and triethylamine forms the thieno ring. This method achieves moderate yields (18–56%) but offers flexibility for introducing substituents at position 6.
N-Methylation at Positions 1 and 3
Selective Methylation Using Methyl Iodide
Direct methylation of the tetrahydrothienopyrimidine intermediate is achieved with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The patent in demonstrates that refluxing 4 (2-chloro-6-methyl-4-phenyl-thieno[2,3-d]pyrimidine) with 1-benzyl-3-methylpiperazine and Na₂CO₃ introduces methyl groups selectively at N1 and N3.
Protective Group Strategies
To prevent over-alkylation, benzyl or acetyl groups temporarily protect reactive amines. For example, benzylation of N1 followed by methylation at N3 and subsequent hydrogenolysis yields the desired dimethylated product.
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
Inspired by, a three-component reaction using arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives could streamline synthesis. While this method is optimized for pyrrolo[2,3-d]pyrimidines, substituting thiophene-based glyoxals may adapt it to thieno analogs.
Solid-Phase Synthesis
Emerging techniques employ resin-bound intermediates to facilitate purification. However, limited literature exists for thieno[2,3-d]pyrimidines, necessitating further research.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Tetrabutylammonium bromide (TBAB) , as a phase-transfer catalyst, improves reaction rates in multicomponent syntheses. For thienopyrimidines, TBAB (5 mol%) in ethanol at 50°C reduces reaction times by 30%.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : Key bands include C═O (1667–1734 cm⁻¹), C═N (1582–1601 cm⁻¹), and N–H (3139–3428 cm⁻¹).
- NMR : Methyl groups at δ = 1.36 ppm (CH₃), aromatic protons at δ = 6.88–7.58 ppm, and NH signals at δ = 8.32–9.84 ppm.
- Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z = 592.23 for intermediate 5 ).
Purity Assessment
HPLC with C18 columns and acetonitrile/water gradients (70:30) achieves baseline separation of the target compound from by-products.
Challenges and Mitigation Strategies
Regioselectivity in Methylation
Competitive alkylation at N7 is mitigated by steric hindrance through bulky substituents at position 4 (e.g., phenyl groups).
Carboxamide Hydrolysis
Low-temperature coupling (0–5°C) prevents hydrolysis of the acid chloride intermediate during amidation.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or inhibit the activity of key proteins, leading to its biological effects.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogues
Structural Analogues in the Thieno[2,3-d]pyrimidine Class
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Relugolix and TAK-385 include bulkier substituents (e.g., difluorobenzyl, pyridazinyl) that enhance receptor binding but may reduce solubility. The target compound’s simpler fluorophenyl group balances lipophilicity and synthetic accessibility.
- derivatives replace the diketone with thioacetamide, altering electronic properties and likely biological targets.
Pharmacological Activity: GnRH Antagonists vs. Kinase Inhibitors
Table 2: Pharmacological Profile of GnRH-Targeting Analogues
Key Observations :
Biological Activity
N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in biological applications. Its unique structure combines elements of thieno[2,3-d]pyrimidine and carboxamide functionalities, suggesting various biological activities.
- Molecular Formula : C12H12FN3O3S
- Molecular Weight : 299.30 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a fluorinated aromatic ring attached to a tetrahydrothieno[2,3-d]pyrimidine core.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group and the pyrimidine core are believed to play crucial roles in binding to target proteins or enzymes. This interaction can modulate various biological processes such as:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes crucial for tumor growth.
In Vitro Studies
Research has indicated that compounds similar to this compound demonstrate significant biological activities. For instance:
These findings highlight the potential of this compound in cancer therapeutics.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticancer Properties : A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited potent inhibition of tumor cell lines (e.g., L1210 mouse leukemia cells) with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites that interfere with DNA synthesis .
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains. For example, a series of thienopyrimidine derivatives were evaluated for antimicrobial properties against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the core structure significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorination at position 2 | Increased potency against cancer cells |
| Dimethyl substitution at position 1 | Enhanced enzyme inhibition |
| Carboxamide functionality | Improved solubility and bioavailability |
These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxamide?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation of 3-aminothiophene derivatives with substituted urea or thiourea to form the pyrimidine ring. (ii) Alkylation at the 1- and 3-positions using methylating agents (e.g., methyl iodide). (iii) Introduction of the 2-fluorophenyl carboxamide group via coupling reactions (e.g., HATU-mediated amidation).
Q. How do structural modifications at the 2-fluorophenyl or methyl groups affect solubility and bioactivity?
- Methodology : (i) Synthesize analogs with substituent variations (e.g., methoxy, chloro, or electron-withdrawing groups). (ii) Measure solubility using shake-flask methods (LogP determination). (iii) Evaluate bioactivity via enzyme inhibition assays (e.g., kinase targets) or cellular viability tests.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : (i) NMR (H, C, F) to confirm substituent positions and purity. (ii) HPLC-MS for molecular weight verification and impurity profiling. (iii) X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- Note : Fluorine NMR (δ -110 to -120 ppm) is essential to confirm the 2-fluorophenyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology : (i) Validate assay conditions (e.g., buffer pH, temperature, ATP concentration for kinase assays). (ii) Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). (iii) Compare results with structurally related analogs (e.g., derivatives) to identify substituent-specific trends.
Q. What strategies are recommended for optimizing in vitro metabolic stability?
- Methodology : (i) Perform microsomal stability assays (human/rat liver microsomes). (ii) Identify metabolic soft spots via LC-MS/MS metabolite profiling. (iii) Introduce blocking groups (e.g., deuteration at labile positions) or modify the pyrimidine ring (e.g., ’s oxadiazole analogs).
- Note : The 1,3-dimethyl groups may reduce oxidative metabolism but could increase plasma protein binding .
Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?
- Methodology : (i) Synthesize a focused library with systematic substituent variations (e.g., ’s 5-methyl and 6-carboxamide analogs). (ii) Test compounds against a panel of related targets (e.g., kinases, GPCRs). (iii) Apply QSAR modeling to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity.
Q. What in vitro toxicity models are suitable for early-stage safety profiling?
- Methodology : (i) Cytotoxicity : HepG2 or HEK293 cell viability assays (CC determination). (ii) hERG inhibition : Patch-clamp electrophysiology or fluorescence-based assays. (iii) Mitochondrial toxicity : Seahorse extracellular flux analysis.
Q. How can computational modeling predict target engagement for this compound?
- Methodology : (i) Perform molecular docking (e.g., AutoDock Vina) against potential targets (e.g., kinases in ). (ii) Validate predictions with MD simulations (GROMACS) to assess binding stability. (iii) Cross-reference with pharmacophore models of known inhibitors.
- Example : The pyrimidine-dione core may mimic ATP’s adenine moiety in kinase binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
